molecular formula C13H15BrN2O2S B2585699 4-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-carboxamide CAS No. 1795303-58-0

4-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-carboxamide

Cat. No.: B2585699
CAS No.: 1795303-58-0
M. Wt: 343.24
InChI Key: RAPYTVJPPUGTDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a bromine atom and a carboxamide group The compound also contains a pyrrole ring, which is a five-membered heterocycle with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-carboxamide typically involves multiple steps. One common method starts with the bromination of thiophene to introduce the bromine atom at the desired position. This is followed by the formation of the carboxamide group through a reaction with an appropriate amine derivative. The pyrrole ring is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atom could result in a variety of substituted thiophene derivatives.

Scientific Research Applications

4-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and receptor binding.

    Industry: It can be used in the production of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism by which 4-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-carboxamide exerts its effects depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. This binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(3-hydroxypropyl)thiophene-2-carboxamide: Lacks the pyrrole ring, making it less complex.

    N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-carboxamide: Lacks the bromine atom, which may affect its reactivity and binding properties.

Uniqueness

The presence of both the bromine atom and the pyrrole ring in 4-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-carboxamide makes it unique. These functional groups contribute to its distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

4-bromo-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2S/c1-16-6-2-3-10(16)11(17)4-5-15-13(18)12-7-9(14)8-19-12/h2-3,6-8,11,17H,4-5H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPYTVJPPUGTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)C2=CC(=CS2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.